

# 4-Methoxybenzyl Carbazate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxybenzyl carbazate

Cat. No.: B103214

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CAS Number: 18912-37-3

This technical guide provides an in-depth overview of **4-Methoxybenzyl carbazate**, a versatile reagent widely employed in organic synthesis, particularly in the fields of peptide chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis and applications, and explores its potential role in medicinal chemistry.

## Core Properties and Data

**4-Methoxybenzyl carbazate**, also known as p-methoxybenzyl carbazate, is a stable, crystalline solid. Its core utility lies in its function as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group, which is valuable for the temporary protection of amine functionalities during complex multi-step syntheses.

## Physicochemical Data

Property	Value	Reference(s)
CAS Number	18912-37-3	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	196.21 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	
Melting Point	75-78 °C	
IUPAC Name	(4-methoxyphenyl)methyl N-aminocarbamate	<a href="#">[1]</a>
Synonyms	p-Methoxybenzyl carbazate, Moz-hydrazine	<a href="#">[1]</a>

## Synthesis of 4-Methoxybenzyl Carbazate

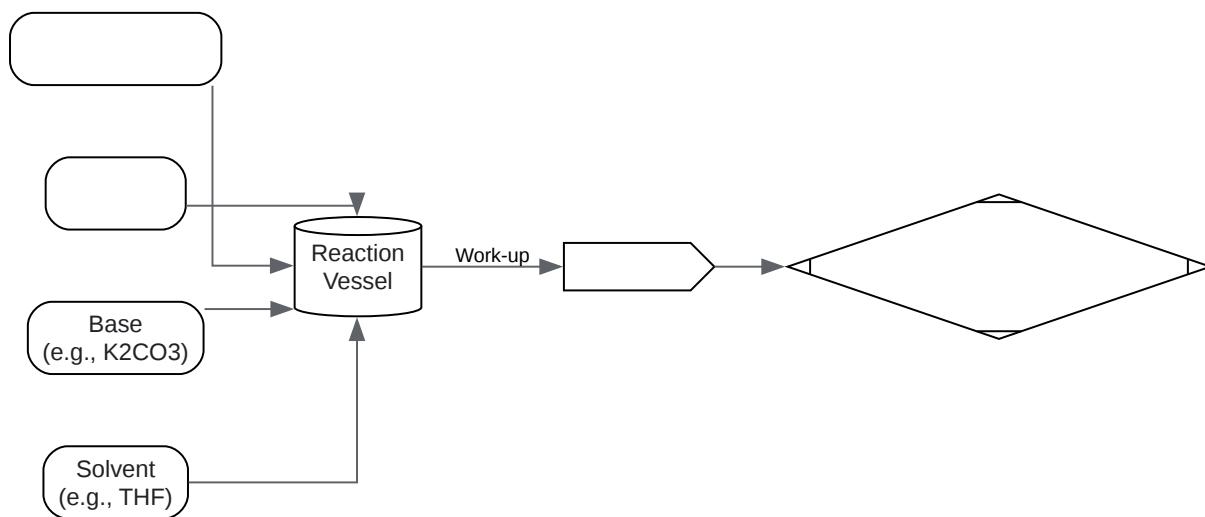
While a specific detailed protocol for the direct synthesis of **4-Methoxybenzyl carbazate** is not readily available in the provided search results, a general and highly plausible synthetic route can be inferred from the synthesis of analogous compounds such as benzyl carbazate.[\[2\]](#)[\[3\]](#) The most common approach involves the reaction of a suitable 4-methoxybenzylating agent with hydrazine. A typical procedure would entail the reaction of 4-methoxybenzyl chloroformate with hydrazine hydrate in the presence of a base to neutralize the hydrochloric acid byproduct.

### Hypothetical Experimental Protocol:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with hydrazine hydrate (1.0 equivalent) and a suitable solvent such as tetrahydrofuran (THF). The flask is cooled in an ice-water bath.
- **Addition of Base:** A base, such as potassium carbonate or triethylamine (1.1 equivalents), is added to the stirred hydrazine solution.
- **Addition of Chloroformate:** 4-Methoxybenzyl chloroformate (1.0 equivalent), dissolved in the same solvent, is added dropwise from the dropping funnel, maintaining the reaction

temperature below 10 °C.

- Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **4-Methoxybenzyl carbazate**.



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Caption: Synthetic pathway for **4-Methoxybenzyl Carbazate**.

## Application in Peptide Synthesis: The Moz Protecting Group

The primary application of **4-Methoxybenzyl carbazate** in drug development and organic synthesis is as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group for amines. The Moz group is particularly useful in peptide synthesis due to its stability under a range of conditions and its facile cleavage under specific, mild acidic conditions.

## Experimental Protocol: N-Protection of an Amino Acid

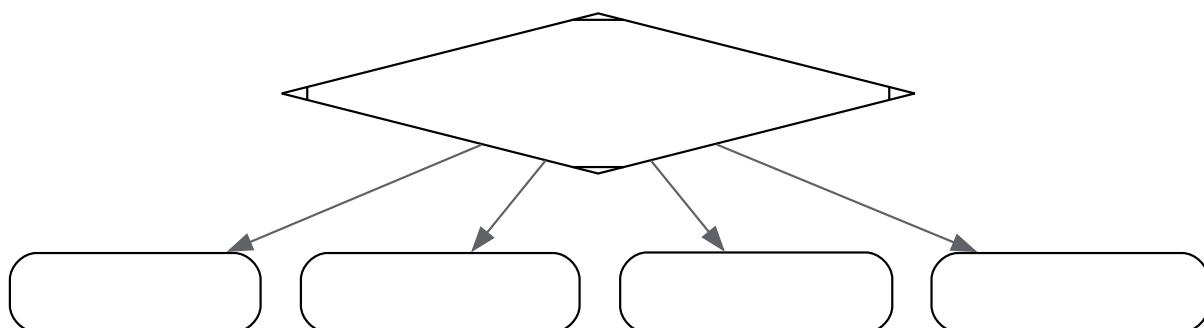
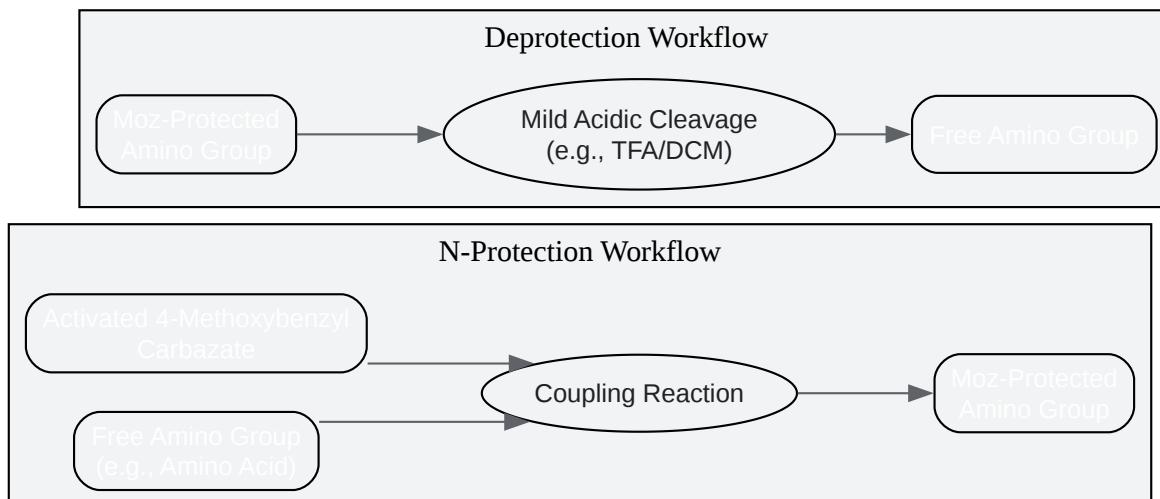
- Activation of Carbazate: **4-Methoxybenzyl carbazate** is first converted to an active ester or azide. For example, reaction with sodium nitrite in an acidic medium would yield the corresponding azide.
- Coupling Reaction: The activated carbazate is then reacted with the amino acid (or peptide) whose N-terminus is to be protected. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base (e.g., diisopropylethylamine, DIPEA) to maintain a basic pH.
- Work-up and Purification: Upon completion of the reaction, the solvent is removed, and the residue is worked up by partitioning between an organic solvent and water. The organic layer containing the Moz-protected amino acid is washed, dried, and purified by chromatography.

## Experimental Protocol: Cleavage of the Moz Protecting Group

The Moz group is readily cleaved under mildly acidic conditions, which allows for orthogonal deprotection strategies in the presence of other acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.

- Deprotection Cocktail: The Moz-protected peptide is dissolved in a suitable solvent, typically dichloromethane (DCM).
- Acid Treatment: A solution of trifluoroacetic acid (TFA) in DCM (typically 5-10% v/v) is added to the reaction mixture.<sup>[3]</sup> Scavengers such as triethylsilane (TES) and thioanisole may be included to trap the carbocation generated during cleavage.<sup>[4][5]</sup>
- Reaction Monitoring: The deprotection is usually rapid and can be monitored by TLC or LC-MS.

- Work-up: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The deprotected peptide is then typically precipitated with cold diethyl ether and collected by filtration or centrifugation.



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